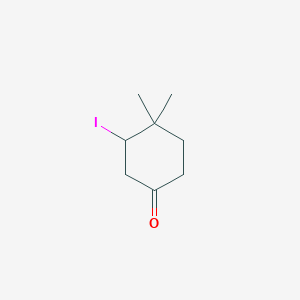

3-Iodo-4,4-dimethylcyclohexan-1-one

Description

3-Iodo-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring an iodine atom at the 3-position and two methyl groups at the 4-position. The iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the dimethyl groups at the 4-position likely contribute to steric effects, influencing both stability and regioselectivity in chemical transformations.

Properties

Molecular Formula |

C8H13IO |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

3-iodo-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H13IO/c1-8(2)4-3-6(10)5-7(8)9/h7H,3-5H2,1-2H3 |

InChI Key |

UGHYXRIWMKPNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)CC1I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4,4-dimethylcyclohexan-1-one typically involves the iodination of 4,4-dimethylcyclohexanone. One common method is the reaction of 4,4-dimethylcyclohexanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate iodohydrin, which subsequently undergoes dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexanones.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol, 3-iodo-4,4-dimethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Reduction: 3-Iodo-4,4-dimethylcyclohexanol.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Iodo-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The iodine atom may enhance the compound’s reactivity and interaction with biological targets.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4,4-dimethylcyclohexan-1-one depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These interactions can affect molecular targets and pathways, leading to various biological or chemical effects .

Comparison with Similar Compounds

Table 1: Key Properties of Iodinated Compounds

Physicochemical Properties

- Spectroscopic Features : The pyrazole-carbaldehyde analog (Entry 2) shows characteristic IR peaks for C=O (1632 cm⁻¹) and C=N (1585 cm⁻¹), which would differ in the target compound due to the absence of a pyrazole ring .

- Molecular Weight : The target compound’s molecular weight (estimated ~266 g/mol) is lower than the pyrazole derivative (312 g/mol), reflecting differences in substituent complexity .

Biological Activity

3-Iodo-4,4-dimethylcyclohexan-1-one is a halogenated ketone that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. The presence of the iodine atom significantly influences its biological activity, making it a compound of interest for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

The synthesis of this compound typically involves the iodination of 4,4-dimethylcyclohexanone. A common method includes reacting 4,4-dimethylcyclohexanone with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions. This process leads to the formation of an iodohydrin intermediate, which is then dehydrated to yield the final product.

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Iodination with I2 | 4,4-Dimethylcyclohexanone + I2 | Acidic medium | Variable |

| Oxidation with H2O2 | Iodohydrin intermediate | Acidic conditions | High |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. The iodine atom in this compound may enhance its reactivity towards microbial targets. Preliminary tests suggest that this compound has significant activity against various bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific checkpoints. For instance, research has demonstrated that treatment with this compound can lead to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Table 2: Biological Evaluation Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.73 | Induction of apoptosis |

| MCF7 (Breast) | 11.20 | Cell cycle arrest |

| HeLa (Cervical) | 27.66 | ROS generation leading to cell death |

The biological activity of this compound can be attributed to its structural features:

- Electrophilic Reactivity : The iodine atom can participate in electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites on biological macromolecules.

- Carbonyl Group : The carbonyl functionality can undergo nucleophilic addition or reduction reactions, further enhancing its reactivity and potential interactions with cellular targets.

Case Studies

Several studies have explored the potential applications of this compound in drug development:

- Anticancer Research : A study focusing on lung cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction mechanisms .

- Antimicrobial Testing : Another investigation revealed that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.